molecular formula C13H13N3O2S B3233169 2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide CAS No. 1351652-58-8

2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide

Cat. No.: B3233169
CAS No.: 1351652-58-8
M. Wt: 275.33
InChI Key: SDBRGOUAQYZNIR-UHFFFAOYSA-N
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Description

2-Methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide is a pyridazine derivative characterized by a pyridazine core substituted with a 4-sulfanylphenyl group at position 6 and a 2-methoxyacetamide moiety at position 2. The methoxy group may enhance solubility, while the sulfanylphenyl moiety could influence redox activity or metal coordination, distinguishing it from other acetamide-pyridazine hybrids.

Properties

IUPAC Name

2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-8-13(17)14-12-7-6-11(15-16-12)9-2-4-10(19)5-3-9/h2-7,19H,8H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBRGOUAQYZNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NN=C(C=C1)C2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, they can inhibit cyclooxygenase enzymes, which play a role in inflammation, or target specific receptors involved in cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide with key analogs from the evidence:

Compound Name/ID Core Structure Substituents Key Functional Groups Biological Activity (if reported)
Target Compound Pyridazine 6-(4-Sulfanylphenyl), 3-(2-methoxyacetamide) Sulfanyl, Methoxy, Acetamide Not explicitly reported
2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetamide (15) Pyridazine 6-Chloro, 3-(4-chlorophenyl)acetamide Chlorophenyl, Acetamide Antifungal/antibacterial (50% yield)
2-(6-Morpholinopyridazin-3-yl)-2-phenylethanethioamide (19) Pyridazine 6-Morpholino, 3-phenylethanethioamide Thioamide, Morpholino Antifungal/antibacterial (63% yield)
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) Triazolopyridazine 6-(4-Chlorophenyl), 3-sulfanylacetamide Sulfanyl, Chlorophenyl, Acetamide Not explicitly reported
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide Piperidine 2-Methoxyacetamide, 2-fluorophenyl, 2-phenylethyl Methoxy, Fluorophenyl, Acetamide Regulated under international drug treaties

Key Observations from Comparative Data

Impact of Sulfur-Containing Groups: The target compound’s 4-sulfanylphenyl group contrasts with the chlorophenyl substituents in compound 15 and the thioamide in compound 19 . Compound 894037-84-4 shares a sulfanyl-acetamide motif but incorporates a triazolopyridazine core, which may alter binding kinetics compared to pyridazine-based systems.

Role of Methoxy vs. Halogen Substituents :

  • The methoxy group in the target compound likely improves solubility compared to the chloro groups in compound 15 . However, chloro substituents may increase lipophilicity, favoring membrane penetration in antimicrobial applications.

Biological Activity Trends :

  • Pyridazine derivatives with thioamide (compound 19) or chlorophenyl (compound 15) groups exhibit moderate antifungal/antibacterial activity . The target compound’s sulfanylphenyl-methoxy combination may offer a unique activity profile, though experimental validation is required.

Regulatory Considerations :

  • Analogous acetamide derivatives, such as N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide , are regulated under international drug control conventions, highlighting the importance of structural modifications to avoid regulatory constraints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide
Reactant of Route 2
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2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide

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